PAF-Induced Platelet Aggregation: Aglafolin's Micromolar Antagonism vs. Negligible Activity of Rocaglamide
Aglafolin demonstrates a clear, quantifiable advantage in inhibiting PAF-induced platelet aggregation, an activity largely absent in its close structural analog rocaglamide. Aglafolin inhibits aggregation with an IC50 of approximately 50 µM against 3.6 nM PAF, and it completely blocks platelet aggregation at 100 µM in response to arachidonic acid [1][2]. In contrast, rocaglamide is primarily characterized by its nanomolar cytotoxicity and eIF4A inhibition, with negligible reported activity in PAF-mediated platelet aggregation assays, making Aglafolin the necessary choice for any study focusing on this specific anti-thrombotic mechanism [3].
| Evidence Dimension | Inhibition of PAF-induced platelet aggregation |
|---|---|
| Target Compound Data | IC50 ≈ 50 µM (against 3.6 nM PAF); Complete block at 100 µM (AA-induced) |
| Comparator Or Baseline | Rocaglamide |
| Quantified Difference | No significant inhibition reported for rocaglamide; Aglafolin shows micromolar-level inhibition |
| Conditions | Washed rabbit platelets; PAF (3.6 nM) or arachidonic acid (100 µM) as agonists |
Why This Matters
This data confirms Aglafolin as a functional PAF antagonist, differentiating it from other rocaglamide derivatives and validating its procurement for thrombosis models.
- [1] Ko FN, et al. PAF antagonism in vitro and in vivo by aglafoline from Aglaia elliptifolia Merr. Eur J Pharmacol. 1992 Jul 21;218(1):129-35. View Source
- [2] Wu TS, et al. Cytotoxic and antiplatelet aggregation principles from Aglaia elliptifolia. J Nat Prod. 1997 Jun;60(6):606-8. View Source
- [3] Bohnenstengel FI, et al. Structure activity relationships of antiproliferative rocaglamide derivatives from Aglaia species (Meliaceae). Z Naturforsch C J Biosci. 1999;54(1-2):55-60. View Source
